(2-bromothiophen-3-yl)methanamine Hydrochloride

Description

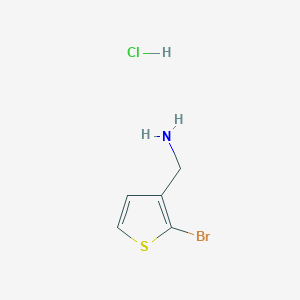

(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS: 886460-60-2) is a halogenated thiophene derivative with the molecular formula C₅H₇BrClNS and a molecular weight of 228.54 g/mol . It features a bromine atom at the 2-position of the thiophene ring and an amine group at the 3-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

(2-bromothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJGSRWWVZLZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384181 | |

| Record name | (2-bromothiophen-3-yl)methanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157664-47-6 | |

| Record name | (2-bromothiophen-3-yl)methanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromothiophen-3-yl)methanamine Hydrochloride typically involves the bromination of thiophene followed by amination and subsequent conversion to the hydrochloride salt. The general synthetic route can be summarized as follows:

Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to yield 2-bromothiophene.

Amination: 2-bromothiophene is then reacted with a suitable amine, such as methanamine, under controlled conditions to form (2-bromothiophen-3-yl)methanamine.

Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-bromothiophen-3-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Substituted thiophenes with various functional groups.

Oxidation Reactions: Thiophene sulfoxides and sulfones.

Reduction Reactions: Reduced thiophene derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

(2-bromothiophen-3-yl)methanamine hydrochloride is primarily studied for its potential pharmacological activities. Its structure suggests that it may interact with biological systems in ways that could lead to therapeutic effects.

Anticancer Activity

Research indicates that compounds containing thiophene rings exhibit anticancer properties. Studies have shown that derivatives of thiophene can inhibit tumor growth and induce apoptosis in cancer cells. The bromine substitution on the thiophene ring enhances its biological activity by increasing lipophilicity and improving cell membrane permeability.

Neuroprotective Effects

There is emerging evidence that certain amine derivatives can protect against neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress. Preliminary studies on similar compounds suggest potential neuroprotective effects, warranting further investigation into this compound.

Material Science

The compound's unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units into polymer matrices can enhance charge transport properties, making them suitable for high-performance electronic devices.

Conductive Polymers

Research has demonstrated that integrating this compound into conductive polymer systems can improve their conductivity and stability. This application is particularly relevant in the development of sensors and flexible electronic devices.

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for further functionalization, leading to the development of new materials or pharmaceuticals.

Synthesis of Novel Compounds

The compound can undergo nucleophilic substitution reactions, enabling the synthesis of more complex molecules with potential biological activity. This versatility makes it valuable in drug discovery and development processes.

Case Studies

Several studies highlight the applications of this compound:

-

Anticancer Compound Development

- A study published in a peer-reviewed journal explored the synthesis of thiophene derivatives based on this compound, leading to the identification of new anticancer agents.

- Results showed significant inhibition of cancer cell proliferation in vitro, suggesting a promising avenue for future research.

-

Organic Electronics

- Research focused on integrating this compound into polymer systems for OLED applications demonstrated improved efficiency and stability compared to traditional materials.

- The findings support its potential use in next-generation display technologies.

-

Synthetic Pathways

- A comprehensive review detailed various synthetic routes involving this compound as an intermediate, showcasing its utility in creating diverse heterocyclic frameworks relevant to medicinal chemistry.

Mechanism of Action

The mechanism of action of (2-bromothiophen-3-yl)methanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Halogenated Thiophene Derivatives

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0): Molecular Formula: C₁₀H₉ClN₂S·HCl Melting Point: 268°C Key Difference: Replaces the thiophene ring with a thiazole ring and introduces a 4-chlorophenyl substituent.

[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride (CAS: 1803580-84-8):

Heterocyclic Variations

- Benzo[b]thiophen-2-yl Methanamine Hydrochloride (CAS: S7 in ): 1H NMR Data (DMSO-d₆): δ 8.10 (d, J = 7.6 Hz, 1H), 7.85–7.40 (m, 4H), 4.25 (s, 2H) . Key Difference: The benzothiophene moiety increases aromaticity and lipophilicity, which may enhance membrane permeability in biological systems compared to monocyclic thiophenes.

- Furan-2-yl Methanamine Hydrochloride (CAS: S8 in ): 1H NMR Data (Methanol-d₄): δ 7.40 (d, J = 1.8 Hz, 1H), 6.50 (dd, J = 3.2 Hz, 1H), 4.10 (s, 2H) .

Substituent Position and Chain Length

2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride (CAS: 22945-49-9):

- (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS: 1052519-53-5): Molecular Formula: C₁₁H₁₈ClNOS Key Difference: The tetrahydro-2H-pyran group introduces steric bulk and chirality, which could influence pharmacokinetic properties .

Physicochemical and Spectroscopic Comparisons

Biological Activity

Overview

(2-bromothiophen-3-yl)methanamine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a brominated thiophene ring, contributes to its diverse pharmacological properties. This article will explore its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula: CHBrClNS

- CAS Number: 886460-60-2

- Chemical Structure: The compound features a thiophene ring substituted with a bromine atom and an amine functional group, which plays a crucial role in its biological interactions.

Target Receptors

Research indicates that this compound may act on various biological targets, including:

- Adenosine A3 Receptors: Similar compounds have shown antagonistic effects on these receptors, which are involved in inflammatory processes and tissue repair.

- Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways related to inflammation and cancer cell proliferation .

Biochemical Pathways

The biological activity of this compound is likely linked to its ability to modulate signaling pathways associated with:

- Inflammation: By blocking adenosine receptors, it may reduce inflammatory responses.

- Cell Proliferation: It has been studied for its effects on cancer cell lines, suggesting potential antiproliferative properties .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be compared to other thiophene derivatives known for similar properties.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. For instance:

- Prostate Cancer Cells: Similar compounds have demonstrated significant antiproliferative effects on prostate cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

- In Vitro Studies:

- In Vivo Studies:

-

Synthetic Pathways:

- The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. These synthetic routes are critical for producing the compound for further biological testing.

Q & A

Q. What are the recommended synthetic routes for (2-bromothiophen-3-yl)methanamine Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by introduction of the methanamine group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). For optimization:

- Temperature Control: Maintain 60–80°C during bromination to avoid side reactions.

- Catalysts: Use Pd(OAc)₂/XPhos for efficient C–N bond formation.

- Stoichiometry: A 1.2:1 molar ratio of amine to bromothiophene derivative minimizes unreacted starting material.

Purification via recrystallization in ethanol/water mixtures improves yield. Similar protocols are validated for structurally related bromothiophene hydrochlorides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl₃, focusing on the aromatic thiophene protons (δ 6.8–7.5 ppm) and the NH₂ group (δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-Ray Diffraction (XRD): Resolve crystal packing and confirm the hydrochloride salt formation. Use SHELXL for refinement, applying twin law parameters if crystals exhibit twinning .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- DFT Calculations: Compare experimental NMR shifts with Gaussian/B3LYP/6-311++G(d,p)-predicted values to identify dynamic effects (e.g., solvation).

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., debrominated analogs) and optimize purification steps.

- Crystallographic Validation: Cross-check NMR assignments with XRD-derived bond lengths and angles using OLEX2’s structure validation tools .

Q. What strategies address challenges in crystallizing this compound?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) and alcohols (MeOH, EtOH) for slow evaporation.

- Additives: Introduce 1–5% ethyl acetate to reduce crystal agglomeration.

- Counterion Variation: Replace Cl⁻ with PF₆⁻ or BF₄⁻ to alter lattice energy.

For poorly diffracting crystals, employ SHELXD for ab initio phasing and SHELXE for density modification .

Q. How should researchers design experiments to study the bromine substituent’s reactivity?

Methodological Answer:

- Substitution Reactions: Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor progress via TLC (silica gel, hexane/EtOAc).

- Kinetic Studies: Use GC-MS to track Br⁻ release under varying pH and temperature.

- Computational Modeling: Apply DFT (e.g., Gaussian) to calculate C–Br bond dissociation energies and predict regioselectivity in cross-coupling reactions .

Data Contradiction and Refinement

Q. How should conflicting XRD and NMR data be analyzed for this compound?

Methodological Answer:

- Twinned Crystals: Use TWIN/BASF commands in SHELXL to refine data from twinned crystals. Validate with R1/Rfree <5% discrepancy.

- Dynamic Disorder: Model alternative conformations (e.g., amine group rotation) using PART instructions in SHELXL.

- Cross-Validation: Compare XRD-derived torsion angles with NOESY NMR data to confirm dynamic behavior in solution .

Q. What advanced techniques improve the accuracy of hydrogen atom positioning in XRD studies?

Methodological Answer:

- HAREN/ISOR Restraints: Apply in SHELXL to refine H-atom positions in high-resolution data (d <0.8 Å).

- Neutron Diffraction: For critical H-atom locations (e.g., NH₃⁺ group), use deuterated samples and neutron sources (e.g., ILL Grenoble).

- Quantum Crystallography: Combine XRD with multipole modeling (MoPro) to map electron density around H atoms .

Experimental Design for Reactivity Studies

Q. How can researchers probe the compound’s stability under acidic/basic conditions?

Methodological Answer:

- pH-Dependent Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via LC-MS.

- Kinetic Profiling: Use Arrhenius plots (ln k vs. 1/T) to predict shelf-life under accelerated conditions.

- Mechanistic Insight: Isolate degradation products (e.g., debrominated analogs) and characterize via HRMS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.